molecular formula C22H23ClN6O B5574188 6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No.: B5574188
M. Wt: 422.9 g/mol
InChI Key: KOFRLWIJZGSKKW-UHFFFAOYSA-N
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Description

6-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C22H23ClN6O and its molecular weight is 422.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.1621871 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking

A series of novel pyridine and fused pyridine derivatives, including compounds related to the structure of interest, were synthesized and subjected to molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in the development of new therapeutic agents (Flefel et al., 2018).

Structural and Electronic Properties

Research on anticonvulsant drugs, including similar pyridazinone derivatives, has provided insights into their crystal structures and electronic properties. These studies contribute to understanding the pharmacophore's structural requirements for anticonvulsant activity, which can inform the design of new compounds (Georges et al., 1989).

Heterocyclic Systems Synthesis

The synthesis of heterocyclic systems, including pyridazinones and their derivatives, has been explored for anticipated biological activities. These studies demonstrate the versatility of pyridazinone scaffolds in generating compounds with potential therapeutic applications (Youssef et al., 2005).

Biological Activity

Pyridazinone derivatives have been evaluated for their biological activities, including as anticonvulsant and antimicrobial agents. This research underscores the significance of structural modification in enhancing the biological efficacy of pyridazinone-based compounds (Abubshait, 2007).

Microwave-Assisted Synthesis

The efficiency of microwave-assisted synthesis for pyridazinones and related compounds has been demonstrated, showing improved yields and shorter reaction times. This technique represents a valuable tool in the rapid development of new pyridazinone derivatives for further biological evaluation (Al-Saleh et al., 2006).

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-16-2-7-19(24-15-16)25-20-8-9-21(27-26-20)28-10-12-29(13-11-28)22(30)14-17-3-5-18(23)6-4-17/h2-9,15H,10-14H2,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFRLWIJZGSKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.